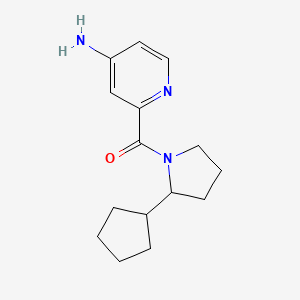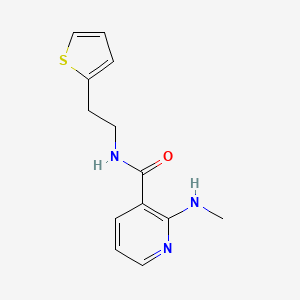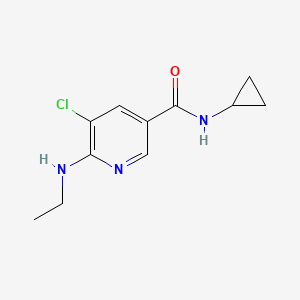
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone, also known as 4-APCP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective blocker of the Kv1.3 potassium channel, which is expressed in T lymphocytes and plays a critical role in the immune response. In addition, 4-APCP has been shown to have potential therapeutic applications in the treatment of multiple sclerosis, rheumatoid arthritis, and other autoimmune disorders.
Mécanisme D'action
The mechanism of action of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone involves the selective blockade of the Kv1.3 potassium channel, which is expressed in T lymphocytes and plays a critical role in the immune response. By blocking this channel, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone can suppress the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune disorders. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects by reducing the influx of calcium ions into neurons, which can lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone are primarily related to its ability to block the Kv1.3 potassium channel. This can lead to the suppression of T cell activation and proliferation, as well as the reduction of calcium influx into neurons. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory effects in animal models of multiple sclerosis and other autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone in lab experiments include its potency and selectivity for the Kv1.3 potassium channel, as well as its potential therapeutic applications in the treatment of autoimmune disorders and neurodegenerative diseases. However, there are also limitations to its use, including the need for careful dosing and monitoring of potential side effects.
Orientations Futures
There are several future directions for research on (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone, including the development of more potent and selective Kv1.3 potassium channel blockers, as well as the exploration of its potential therapeutic applications in the treatment of autoimmune disorders and neurodegenerative diseases. In addition, further studies are needed to better understand the mechanisms underlying its neuroprotective effects and to identify potential side effects and drug interactions. Overall, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone represents a promising target for future research in the field of neuroscience and immunology.
Méthodes De Synthèse
The synthesis of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone involves several steps, including the preparation of the key intermediate 2-cyclopentyl-1-pyrrolidinylmethanamine, which is then reacted with 4-aminopyridine in the presence of a coupling agent such as EDCI or HATU. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been extensively studied in the field of neuroscience due to its ability to selectively block the Kv1.3 potassium channel. This channel is expressed in T lymphocytes and plays a critical role in the immune response, making it a potential target for the treatment of autoimmune disorders. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of multiple sclerosis and other neurodegenerative diseases.
Propriétés
IUPAC Name |
(4-aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-12-7-8-17-13(10-12)15(19)18-9-3-6-14(18)11-4-1-2-5-11/h7-8,10-11,14H,1-6,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJBYTVJUGHTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2C(=O)C3=NC=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)


![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)